molecular formula C19H18ClNO4 B2861487 5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-69-6

5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No. B2861487
M. Wt: 359.81
InChI Key: JEWCDBMTUQQPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5’-Chloro-1’-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one” is a complex organic molecule. It is characterized by an arm-like 4-methoxybenzene linked to 5-chloro-indoline-2,3-dione through a methylene group . The dihedral angle between the mean planes of the benzene ring and the indole moiety is 88.44° .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihedral angle of 88.44° between the mean planes of the benzene ring and the indole moiety . In the crystal, weak intermolecular C-H⋯O and π-π stacking interactions link the molecules together to form a three-dimensional framework .

Scientific Research Applications

Detection and Sensing Applications

A novel colorimetric probe in the spirooxazine class showed superior selectivity and sensitivity for the colorimetric detection of CH3Hg+ over other cations, indicating its potential in environmental monitoring and safety applications. This compound exhibited a new absorption band upon interaction with mercuric cations, suggesting its use as a sensitive probe for detecting mercury compounds in solutions (Supak Pattaweepaiboon et al., 2020).

Synthesis and Chemical Reactions

Research has explored the synthesis and potential applications of spiro compounds, including the compound , in various chemical reactions. For instance, studies have reported on the synthesis of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and their structural analogues, demonstrating their reactivity and utility in chemical synthesis (M. Rajopadhye & F. Popp, 1988). Additionally, research into the synthesis of spiro[cyclohexane-1,3'-indoline]-2',4-diones from 3-chloromethylene-2-indolones reveals new pathways for creating structurally complex spiro compounds, showcasing the diverse potential in synthetic organic chemistry (E. Beccalli et al., 2003).

Pharmacological Properties

The compound's structural analogues have been studied for their anticonvulsant activity, indicating the relevance of spiro compounds in developing new therapeutic agents. Research has shown that certain spiro[1,3-dioxolane-2,3'-indolin]-2'-ones exhibit significant protection against seizures, highlighting their potential as anticonvulsant drugs (M. Rajopadhye & F. Popp, 1988).

properties

IUPAC Name

5'-chloro-1'-[(2-methoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-23-17-6-3-2-5-13(17)12-21-16-8-7-14(20)11-15(16)19(18(21)22)24-9-4-10-25-19/h2-3,5-8,11H,4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWCDBMTUQQPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4(C2=O)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

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